molecular formula C26H22FN3O2 B2517994 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline CAS No. 866728-58-7

3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline

Cat. No. B2517994
CAS RN: 866728-58-7
M. Wt: 427.479
InChI Key: NYTUWWIBPCHWPE-UHFFFAOYSA-N
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Description

Quinolinyl-pyrazoles, which are similar to the compound you mentioned, have been studied extensively due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods .


Synthesis Analysis

Series of novel pyrazolo [3,4-b]-quinoline with N -alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .


Molecular Structure Analysis

The molecular structure of these compounds is complex and involves multiple rings. The quinoline scaffold was first extracted in 1834 from coal tar .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, the synthesis of pyrazolo [3,4-b]-quinoline derivatives involves treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N -alkylation in the presence of sodium carbonate .


Physical And Chemical Properties Analysis

Quinoline, a related compound, is a well-known nitrogenous tertiary base containing a hetero nucleus with chemical formula C9H7N. It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Scientific Research Applications

Future Directions

The study on N -heterocycles has dramatically increased due to its versatility in many significant fields . This suggests that there is a lot of potential for future research in this area, particularly in the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Mechanism of Action

properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2/c1-16-5-4-6-17(11-16)14-30-15-21-25(18-7-9-19(27)10-8-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTUWWIBPCHWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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